molecular formula C9H19NO B2761649 2-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol CAS No. 1495656-59-1

2-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol

Cat. No.: B2761649
CAS No.: 1495656-59-1
M. Wt: 157.257
InChI Key: GJPRLMIJSXDNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and two methyl groups at the 4-position, as well as a hydroxyl group at the 1-position

Scientific Research Applications

2-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through various cyclization reactions, often starting from simpler precursors such as alkenes or dienes.

    Introduction of the aminomethyl group: This step usually involves the reaction of the cyclohexane derivative with a suitable aminating agent, such as ammonia or an amine.

    Addition of the hydroxyl group: This can be done through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or high-pressure reactions. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: This compound has a similar aminomethyl group but differs in the ring structure.

    4,4-Dimethylcyclohexanol: This compound shares the cyclohexane ring and hydroxyl group but lacks the aminomethyl substitution.

    2-(Aminomethyl)phenol: This compound has a similar aminomethyl group and hydroxyl group but differs in the aromatic ring structure.

Uniqueness

2-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(aminomethyl)-4,4-dimethylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2)4-3-8(11)7(5-9)6-10/h7-8,11H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPRLMIJSXDNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(C1)CN)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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